N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Description
N'-(2,4-Difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a bis-amide compound featuring an oxamide bridge (–NC(O)C(O)N–) connecting a 2,4-difluorophenyl group and a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMAHRMAYTMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 2,4-difluoroaniline with thiophen-2-ylmethylamine in the presence of an appropriate coupling reagent. Commonly used coupling reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The difluorophenyl and thiophen-2-ylmethyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
N-(2,4-Difluorophenyl)-2-fluorobenzamide
- Structure: A mono-amide with a 2-fluorobenzoyl group attached to a 2,4-difluorophenylamine.
- Key Data :
- Comparison : Unlike the target oxamide, this compound lacks the thiophene group and the second amide bond, reducing its hydrogen-bonding capacity and conformational rigidity.
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
- Structure : A nitrooxy-containing carboxamide with a trifluoromethylphenyl group.
- Key Data :
- Comparison : The nitrate ester in VM-6 introduces explosive reactivity, absent in the target oxamide. The oxamide’s dual carbonyl groups may improve thermal stability.
Thiophene-Containing Amides
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : A carboxamide linking thiophene-2-carbonyl to 2-nitroaniline.
- Key Data :
- Comparison : The nitro group in this compound is electron-withdrawing, contrasting with the electron-withdrawing but less polar fluorine atoms in the target oxamide. The oxamide’s two amide groups may enable stronger intermolecular hydrogen bonds.
N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide
- Structure : An acetamide with a sulfonylated thiophene and difluorophenyl group.
- Key Data :
- Comparison : The acetamide’s single carbonyl group reduces rigidity compared to the oxamide. The sulfonyl substituent may increase bioavailability but introduces steric bulk.
Oxamide vs. Monoamide Derivatives
Spectroscopic and Physical Properties
- IR Spectroscopy: Oxamides typically show two C=O stretches (~1650–1700 cm⁻¹), whereas monoamides (e.g., VM-6) exhibit one .
- NMR Spectroscopy :
- Crystallinity :
- Fluorinated benzamides (e.g., ) form dense crystal lattices via C–H⋯F interactions, suggesting the target oxamide may exhibit similar packing .
Biological Activity
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C13H10F2N2O2S
- Molecular Weight: 296.29 g/mol
- LogP: 2.274
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 2
- Polar Surface Area: 48.34 Ų
These properties suggest that this compound could exhibit favorable pharmacokinetic characteristics for drug development.
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The presence of the difluorophenyl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity towards these targets.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, a related compound was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase.
Table 1: In Vitro Antitumor Activity Comparison
| Cell Line | Compound | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| A549 | IMB-1406 | 100.07 | 8.99 |
| HepG2 | IMB-1406 | 99.98 | 6.92 |
| DU145 | IMB-1406 | 99.93 | 7.89 |
| MCF7 | IMB-1406 | 100.39 | 8.26 |
This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth, suggesting that this compound may have similar properties.
Case Studies and Research Findings
-
Anticancer Mechanism : A study demonstrated that compounds with structural similarities to this compound induce apoptosis through mitochondrial pathways, affecting pro-apoptotic and anti-apoptotic protein levels.
- Key Findings :
- Increased expression of Bax (pro-apoptotic).
- Decreased expression of Bcl-2 (anti-apoptotic).
- Activation of caspase-3 leading to cell death.
- Key Findings :
- Antimicrobial Properties : Preliminary assessments indicate potential antimicrobial activity against various bacterial strains, although specific data on this compound is still needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
